molecular formula C₇¹³CH₁₅NO₆ B1146163 N-acetyl-D-[1-13C]glucosamine CAS No. 253679-94-6

N-acetyl-D-[1-13C]glucosamine

Cat. No.: B1146163
CAS No.: 253679-94-6
M. Wt: 222.2
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Description

N-Acetyl-D-[1-¹³C]glucosamine (GlcNAc-1-¹³C) is a stable isotope-labeled derivative of N-acetyl-D-glucosamine (GlcNAc), a monosaccharide critical to glycoprotein, glycolipid, and glycosaminoglycan biosynthesis. The compound is structurally defined by an N-acetyl group at the C2 position of glucosamine and a ¹³C isotope at the C1 carbon (Figure 1). This labeling enables precise tracking of metabolic pathways via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), making it indispensable in studies of carbohydrate metabolism, glycobiology, and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-D-[1-13C]glucosamine can be synthesized through the acetylation of D-[1-13C]glucosamine. The process typically involves the use of acetic anhydride in the presence of a base such as pyridine or tributylamine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is performed using a cocktail of enzymes, including endochitinases and exochitinases, which break down chitin into its monomeric units. The resulting glucosamine is then acetylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-D-[1-13C]glucosamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of glucosaminic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups, restoring the original structure.

    Substitution: The amino group can be substituted with other functional groups, such as alkyl or acyl groups, to produce different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various acylating agents, such as acetic anhydride or benzoyl chloride, are used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions include glucosaminic acid derivatives, reduced glucosamine derivatives, and various N-substituted glucosamine compounds .

Scientific Research Applications

Chemical and Biochemical Research

Nuclear Magnetic Resonance Spectroscopy
N-acetyl-D-[1-13C]glucosamine is extensively used as a tracer in nuclear magnetic resonance (NMR) spectroscopy. This application facilitates the study of complex carbohydrates' structure and dynamics, providing insights into molecular interactions and conformational changes in polysaccharides.

Metabolic Labeling
In biological systems, this compound serves as a metabolic label to track the incorporation and turnover of glucosamine. Researchers utilize it to study metabolic pathways involving glycosaminoglycans and glycoproteins, which are crucial for cellular structure and function.

Medical Applications

Joint Health and Osteoarthritis
Numerous clinical trials have investigated the effects of N-acetyl-D-glucosamine on joint health. A randomized double-blind placebo-controlled study demonstrated that oral administration of N-acetyl-D-glucosamine significantly reduced the degradation of type II collagen in individuals without arthritic symptoms. The study reported a suppression of the C2C/PIICP ratio, indicating a chondroprotective effect by enhancing collagen synthesis while reducing degradation .

Anti-Inflammatory Properties
Research indicates that N-acetyl-D-glucosamine exhibits anti-inflammatory effects, making it a candidate for treating various joint disorders such as osteoarthritis and rheumatoid arthritis. Chemical modifications to this compound have been shown to improve its efficacy in inhibiting immune responses associated with inflammation .

Industrial Applications

Biocompatible Materials Production
In industry, this compound is utilized in producing biocompatible materials. Its role as a precursor in synthesizing bioactive compounds is significant for developing materials used in medical devices and tissue engineering.

Therapeutic Potential

Inflammatory Bowel Disease (IBD)
Emerging studies suggest that N-acetyl-D-glucosamine may have therapeutic potential for inflammatory bowel disease. It enhances the release of protective mucopolysaccharides by fibroblasts, restoring gastrointestinal tract integrity and function. Clinical trials have shown promising results in children with symptomatic Crohn's disease following treatment with N-acetyl-D-glucosamine .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Outcomes
Chemical ResearchTracer in NMR spectroscopyFacilitates structural studies of carbohydrates.
Metabolic StudiesMetabolic labelingTracks glucosamine turnover in biological systems.
Joint HealthTreatment for osteoarthritisReduces type II collagen degradation; improves synthesis .
Anti-Inflammatory ResearchInhibits inflammatory responsesModulates immune activity; potential for joint disorders .
Industrial ApplicationsProduction of biocompatible materialsUsed as a precursor for bioactive compounds.
Gastrointestinal HealthTreatment for IBDRestores mucosal integrity; shows improvement in Crohn's disease .

Case Studies

  • Joint Health Study
    A clinical trial involving healthy individuals showed that both low (500 mg/day) and high (1000 mg/day) doses of N-acetyl-D-glucosamine effectively suppressed markers indicating cartilage degradation over 16 weeks, confirming its chondroprotective properties without adverse effects .
  • IBD Treatment Pilot Study
    A pilot study indicated that children with Crohn's disease experienced significant improvement after receiving N-acetyl-D-glucosamine via oral or rectal administration, highlighting its potential as a non-toxic treatment option for chronic gastrointestinal conditions .

Mechanism of Action

N-acetyl-D-[1-13C]glucosamine exerts its effects primarily through its incorporation into glycosaminoglycans and glycoproteins. These molecules play crucial roles in maintaining the structural integrity of connective tissues and facilitating cell signaling. The compound is metabolized by enzymes such as N-acetylglucosaminidases, which cleave the acetyl group and release glucosamine for further metabolic processes. The labeled carbon-13 isotope allows for precise tracking of these metabolic pathways using NMR spectroscopy .

Comparison with Similar Compounds

Isotopic Variants

GlcNAc-1-¹³C is distinct from other isotopically labeled GlcNAc derivatives in terms of labeling position and detection methods:

Compound Isotope Position Detection Method Applications Key Findings
N-Acetyl-D-[1-¹³C]glucosamine C1 NMR, MS Metabolic flux analysis Tracks C1-specific incorporation into glycans
N-Acetyl-D-[UL-¹³C₆]glucosamine All 6 carbons MS Global metabolic profiling Provides comprehensive tracing of GlcNAc utilization in serum
N-Acetyl-D-[1-¹⁴C]galactosamine C1 Radioactive tracing Glycoprotein biosynthesis in liver 50% of ¹⁴C is secreted as glycoproteins; minimal deacetylation

Key Insight :

  • ¹³C vs. ¹⁴C: ¹³C is non-radioactive and ideal for NMR, while ¹⁴C enables sensitive radioactive tracing but requires specialized handling .
  • Site-Specific vs. Uniform Labeling : C1-¹³C isolates metabolic fates of specific carbon atoms, whereas UL-¹³C₆ captures broader pathways .

Stereoisomers and Structural Analogs

a) N-Acetyl-D-Glucosamine vs. N-Acetyl-L-Glucosamine

The D-configuration is biologically active, whereas the L-form is rare and lacks natural metabolic roles.

b) N-Acetyl-D-Glucosamine vs. N-Acetyl-D-Galactosamine

Both are amino sugars but differ in hydroxyl group orientation at C4:

  • GlcNAc : Precursor for hyaluronic acid, keratan sulfate.
  • GalNAc : Precursor for chondroitin sulfate, blood group antigens.

In rat liver studies, N-acetyl-D-[1-¹⁴C]galactosamine is incorporated into glycoproteins as sialic acid and GlcNAc without deacetylation, whereas GlcNAc derivatives are directly utilized .

Pharmacokinetic Variants: GlcNAc vs. Glucosamine Salts

GlcNAc differs from glucosamine sulfate and hydrochloride in stability and bioavailability:

Compound Stability Bioavailability Applications
N-Acetyl-D-glucosamine High Moderate Anti-inflammatory studies
Glucosamine sulfate Low (requires salt stabilizers) High Osteoarthritis treatment
Glucosamine hydrochloride High High Lifespan extension in model organisms

Key Insight: GlcNAc bypasses the need for acetylation in cells, making it more efficient in glycoconjugate synthesis than non-acetylated glucosamine .

Sulfated and Functionalized Derivatives

Sulfated GlcNAc derivatives, such as 6-O-sulfo-GlcNAc, are used in diagnostic assays for mucopolysaccharidoses. Unlike GlcNAc-1-¹³C, these compounds exhibit distinct charge properties and binding specificities .

Biological Activity

N-acetyl-D-[1-13C]glucosamine (GlcNAc) is a derivative of glucosamine, an amino sugar integral to various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, applications in research and medicine, and relevant case studies.

Target and Mode of Action

N-acetyl-D-glucosamine serves as a fundamental component in many biological systems. Its primary mode of action involves the modulation of glycosaminoglycan synthesis, particularly hyaluronic acid, which is essential for maintaining cartilage health and function. This compound has been speculated to alleviate arthritic pain and promote cartilage repair through its influence on cellular metabolism and gene expression related to chondrogenesis.

Biochemical Pathways

GlcNAc is synthesized via the hexosamine biosynthesis pathway (HBP), a highly conserved metabolic route across various organisms. It is involved in the modification of proteins through O-GlcNAcylation, impacting numerous signaling pathways .

Interaction with Enzymes

This compound interacts with several enzymes such as endochitinases and exochitinases, influencing their activity. This interaction is crucial for the degradation of chitin, a major structural component in many organisms. The compound's ability to bind to these enzymes can lead to alterations in metabolic pathways, particularly those involving chitin metabolism.

Research Applications

This compound has diverse applications across scientific fields:

  • Chemistry : Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy for studying complex carbohydrates.
  • Biology : Serves as a metabolic label for tracking glucosamine incorporation in biological systems.
  • Medicine : Investigated for its potential in developing diagnostic tools and therapeutic agents for conditions like osteoarthritis and inflammatory diseases.
  • Industry : Employed in creating biocompatible materials and as a precursor for synthesizing bioactive compounds .

Clinical Studies

A study comparing N-acetyl-D-glucosamine with native glucosamine revealed that N-acetyl-D-glucosamine significantly enhanced glucose transport and glycosaminoglycan synthesis in human articular chondrocytes. This suggests that N-acetyl-D-glucosamine may be more effective than its parent compound in promoting joint health .

Anti-inflammatory Properties

Recent research highlighted the anti-inflammatory effects of N-acetyl-D-glucosamine derivatives. In vivo studies demonstrated that these compounds could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating their potential therapeutic role in treating inflammation-related diseases .

COVID-19 Research

Molecular dynamics simulations indicated that N-acetyl-D-glucosamine could inhibit several proteins associated with SARS-CoV-2, suggesting its role in modulating immune responses against viral infections. The compound was shown to bind effectively to critical viral proteins, potentially aiding in the development of antiviral strategies .

Summary Table: Biological Activity Overview

Aspect Details
Chemical Structure This compound (GlcNAc)
Mechanism of Action Modulates glycosaminoglycan synthesis; influences chondrogenesis
Biochemical Interactions Interacts with endochitinases and exochitinases; involved in O-GlcNAcylation
Research Applications Tracer in NMR spectroscopy; metabolic labeling; therapeutic development for arthritis
Clinical Findings Enhances glucose transport and GAG synthesis compared to native glucosamine
Anti-inflammatory Effects Inhibits IL-6 and TNF-α production; potential use in treating inflammation-related diseases
Viral Inhibition Potential Binds to SARS-CoV-2 proteins; may enhance immune response against viral infections

Q & A

Basic Research Questions

Q. How is N-acetyl-D-[1-13C]glucosamine synthesized, and what purification methods ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves fluorination or isotopic labeling via deoxyfluorinated glucosazide intermediates, as demonstrated in the synthesis of fluorinated analogs . For isotopic purity (>98%), protocols include chromatographic purification (e.g., HPLC or column chromatography) and verification via NMR or LC-MS to confirm ¹³C incorporation at the C1 position .

Q. What protocols are recommended for detecting and quantifying this compound in metabolic studies using NMR or LC-MS?

  • Methodological Answer : For NMR, dissolve extracted metabolites in D₂O and analyze ¹³C signals at ~95–100 ppm (C1 position) using a 500 MHz spectrometer with inverse-gated decoupling to suppress background noise . For LC-MS, employ hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks (e.g., m/z 180.19 [M+H]⁺ vs. 181.19 [M+1+H]⁺) . Calibrate using unlabeled standards to account for natural isotopic abundance .

Q. What analytical methods differentiate between endogenous and isotopically labeled N-acetylglucosamine in complex biological matrices?

  • Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) with ¹³C-edited 2D NMR or tandem mass spectrometry (MS/MS) to isolate labeled species. For example, in fungal biomass, LC-MS can detect M+1 isotopologues (¹³C enrichment) with a detection threshold of 6.8% above natural abundance .

Advanced Research Questions

Q. How does isotopic labeling at the C1 position influence metabolic flux analysis in microbial systems?

  • Methodological Answer : The ¹³C label at C1 enables tracing of glucosamine incorporation into glycan polymers (e.g., chitin) or amino sugar metabolism. In Candida albicans, NMR analysis of SN medium-induced cells revealed preferential ¹³C incorporation into UDP-GlcNAc, a key precursor for cell wall biosynthesis . Comparative studies with ¹⁵N labels further clarify nitrogen recycling in pathways like the hexosamine biosynthetic pathway .

Q. How to resolve discrepancies in isotopic enrichment data when using this compound in different experimental models?

  • Methodological Answer : Discrepancies often arise from differences in metabolic compartmentalization or isotopic dilution. Normalize data to cell-specific uptake rates (e.g., pmol/cell/hour) and use compartmentalized metabolic models. For example, in Streptomyces verticillatus, dual labeling (¹³C and ¹⁵N) resolved ambiguities in glucosamine utilization for antibiotic biosynthesis .

Q. How to optimize reaction conditions for chemical modifications of this compound while preserving isotopic integrity?

  • Methodological Answer : Use mild, anhydrous conditions (e.g., pyridine/DMF solvents) for fluorination or acetylation reactions to minimize isotopic scrambling. Monitor reactions via ¹³C NMR (e.g., C1 signal stability at 95 ppm) and validate using HRMS to confirm retention of ¹³C at the C1 position .

Q. How to design pulse-chase experiments using this compound to study glycan turnover in eukaryotic cells?

  • Methodological Answer : Pulse cells with ¹³C-labeled GlcNAc in minimal medium (e.g., SD medium) for 2 hours, then switch to unlabeled medium. Track isotopic dilution in UDP-GlcNAc pools via LC-MS or NMR over 24–48 hours. In C. albicans, this approach revealed a 50% reduction in labeled UDP-GlcNAc within 12 hours, indicating rapid glycan turnover .

Q. What are the best practices for incorporating this compound into chitin degradation studies while avoiding isotopic dilution?

  • Methodological Answer : Use chitinase-free extraction protocols to prevent enzymatic hydrolysis. For example, extract chitin from fungal biomass using hot alkali (6% KOH, 80°C) and quantify ¹³C enrichment via LC-MS. In Rhizophagus irregularis, this method achieved 90% recovery of labeled GlcNAc with <5% isotopic dilution .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KWCCIMDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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